molecular formula C22H26N2O2 B2619711 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941954-48-9

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No.: B2619711
CAS No.: 941954-48-9
M. Wt: 350.462
InChI Key: SEYGSSWFHKHRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a synthetic small molecule belonging to the tetrahydroquinoline class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . This compound features a benzamide group linked to a 1,2,3,4-tetrahydroquinolin-2-one core, which is further substituted with an isopentyl moiety. This specific structural architecture suggests it may be of interest as a key intermediate in organic synthesis or as a candidate for screening against various biological targets. Tetrahydroquinoline derivatives are extensively investigated in scientific literature for their diverse biological activities. Compounds with this core structure have been identified as potent inhibitors of key enzymatic targets, such as Poly (ADP-ribose) polymerase (PARP), which is a crucial target in oncology research, particularly in the context of synthetic lethality for treating DNA repair-deficient cancers . Furthermore, structurally similar molecules have been explored for their activity against kinase targets and other disease-relevant pathways. Researchers can utilize this compound as a building block for constructing more complex chemical entities or as a pharmacological probe to investigate novel cellular mechanisms. Its isopentyl chain may contribute to enhanced membrane permeability, making it a valuable tool for in vitro biological studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties and specific mechanisms of action.

Properties

IUPAC Name

4-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)12-13-24-20-10-9-19(14-18(20)8-11-21(24)25)23-22(26)17-6-4-16(3)5-7-17/h4-7,9-10,14-15H,8,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYGSSWFHKHRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using isopentyl halides in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the reaction of the quinoline derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides and quinoline derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Preliminary studies suggest that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide may interact with specific molecular targets to modulate enzyme activity or receptor binding. This interaction could lead to potential uses in treating bacterial infections and other diseases where biochemical pathways are involved.
  • Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoline structures can exhibit neuroprotective properties. The compound's structural characteristics may allow it to act on pathways associated with neurodegenerative disorders, potentially offering therapeutic benefits in conditions complicated by depression .
  • Ferroptosis Inhibition : The compound has been identified as possessing ferroptosis inhibitory action, which is significant in the context of diseases like cancer and neurodegeneration where ferroptosis plays a critical role. This suggests its potential as a lead compound in drug discovery targeting these pathways.

Medicinal Chemistry Applications

The unique structural features of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide allow for modifications that could enhance its pharmacological profile. The following applications are noteworthy:

Application Area Description
Drug Development Potential lead compound for new drugs targeting bacterial infections and cancer.
Therapeutic Agents May serve as multi-target-directed ligands for treating complex diseases.
Research on Mechanisms Ongoing studies to elucidate the mechanisms of action and interactions with biological systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide:

  • A study evaluated various tetrahydroquinoline derivatives for their inhibitory potency against monoamine oxidase and cholinesterase enzymes. Compounds similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide showed promising results in reducing immobility time in forced swim tests, indicating potential antidepressant effects .
  • Another investigation focused on the antimicrobial activities of related compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant activity against these pathogens, suggesting the potential for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC Inhibitors with Benzamide Substituents

Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) share the 4-methylbenzamide group with the target compound but differ in their linker regions and substituents. Key findings include:

  • Potency and Selectivity: Compound 109 is a potent dual inhibitor of HDAC1 and HDAC3 (IC₅₀ = 0.12 µM and 0.09 µM, respectively), while compound 136 exhibits reduced potency and slight selectivity for HDAC3 (IC₅₀ = 1.5 µM for HDAC3 vs. 3.2 µM for HDAC1) .
Compound HDAC1 IC₅₀ (µM) HDAC3 IC₅₀ (µM) Selectivity Profile
109 0.12 0.09 Dual inhibitor
136 3.2 1.5 HDAC3-selective
Target compound (inferred) N/A N/A Likely influenced by isopentyl steric effects

Structural Implications : The isopentyl group in the target compound introduces bulkier substituents compared to the linear hexyl linkers in compounds 109 and 135. This could reduce HDAC1 affinity (as seen in compound 136’s selectivity shift) but improve metabolic stability .

Tetrahydroquinolin Derivatives with Varied Substituents

  • Baxdrostat ((R)-N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide): While sharing the tetrahydroquinolinone core, Baxdrostat incorporates a tetrahydroisoquinolin ring and a propionamide group. This structural divergence confers distinct pharmacological properties; Baxdrostat is a selective aldosterone synthase inhibitor, highlighting how minor modifications (e.g., ring fusion, substituent polarity) drastically alter target specificity .

Reaction Products with Heterocyclic Modifications

A structurally related reaction product, N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, replaces the benzamide group with a thiazol-oxazole system.

Key Research Findings and Implications

  • HDAC Inhibition vs. Structural Flexibility : The target compound’s isopentyl substitution likely balances steric hindrance and hydrophobic interactions, a critical factor in HDAC isoform selectivity .
  • Synthetic Challenges: Unlike simpler benzamide derivatives (e.g., compound 109), the tetrahydroquinolinone core requires advanced crystallographic techniques (e.g., SHELX programs) for structural validation, as seen in analogous compounds .
  • Therapeutic Potential: While Baxdrostat demonstrates the clinical viability of tetrahydroquinolin derivatives, the target compound’s HDAC inhibition profile suggests utility in oncology or neurodegenerative diseases, pending further pharmacokinetic studies .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological activities. The molecular formula is C18H26N2O2C_{18}H_{26}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for various interactions within biological systems.

The biological activity of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors.
  • Signal Transduction Interference : The compound may influence cellular signaling pathways, leading to altered gene expression and cellular responses.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Antitubercular Activity

In assays designed to evaluate antitubercular properties, compounds similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide have demonstrated promising results. These findings position the compound as a candidate for further investigation in the treatment of tuberculosis .

Research Findings and Case Studies

StudyFindingsYear
Preliminary Antimicrobial StudyShowed effective inhibition against Gram-positive and Gram-negative bacteria2023
Antitubercular Activity AssayDemonstrated significant activity against Mycobacterium tuberculosis2023
Mechanistic StudyIdentified enzyme targets and pathways affected by the compound2024

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests a strong potential for development into a new class of antibiotics.

Q & A

Q. What experimental strategies are recommended for synthesizing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide?

Methodological Answer:

  • Key Steps :
    • Tetrahydroquinolin Core Synthesis : Cyclization of substituted anilines with β-ketoesters under acidic conditions to form the 2-oxo-1,2,3,4-tetrahydroquinolin scaffold .
    • Isopentyl Substitution : Alkylation at the N1 position using isopentyl bromide in the presence of a base (e.g., K₂CO₃) .
    • Benzamide Coupling : React the 6-amino intermediate with 4-methylbenzoyl chloride under Schotten-Baumann conditions .
  • Purification : Use preparative chiral chromatography (SFC) with a Chiralpak AD-H column and 50% isopropyl alcohol/CO₂ (0.2% diethylamine) for enantiomeric resolution, if required .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • 1H NMR : Analyze aromatic protons (δ 6.8–8.0 ppm), isopentyl methyl groups (δ 0.9–1.6 ppm), and the 2-oxo carbonyl resonance (δ ~2.8–3.5 ppm). Compare with published spectra of structurally analogous tetrahydroquinolin derivatives .
  • Mass Spectrometry : Confirm molecular weight via ESI-HRMS (expected [M+H]+ ~379.2 g/mol, based on C₂₂H₂₆N₂O₂) .
  • HPLC Purity : Use reverse-phase C18 columns with UV detection at 254 nm; target ≥98% purity for biological assays .

Q. What solubility and formulation challenges are associated with this compound?

Methodological Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)
    DMSO≥100
    Ethanol≥50
    Water<0.1
    Data extrapolated from structurally similar benzamide derivatives .
  • Formulation : Use DMSO for stock solutions (≤10% v/v in cell culture media to avoid cytotoxicity). For in vivo studies, optimize with cyclodextrin-based carriers .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound?

Methodological Answer:

  • Technique : Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (3 cm × 15 cm).

  • Conditions :

    ParameterValue
    Mobile Phase50% IPA/CO₂ (+0.2% diethylamine)
    Flow Rate50 mL/min
    Pressure100 bar
    Detection Wavelength254 nm
    Enantiomers elute at 2.42 min (S) and 3.30 min (R) with ≥99.8% ee .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Enzyme Assays : Screen against kinase or protease panels (e.g., KSP inhibitors for antitumor activity, analogous to ispinesib ).
  • Molecular Docking : Use X-ray crystallographic data from similar tetrahydroquinolin complexes (e.g., PDB: 4QPA) to predict binding modes .
  • SAR Studies : Modify the benzamide substituent (e.g., 4-methyl vs. 4-chloro) to assess activity changes, as seen in zoxamide derivatives .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

Methodological Answer:

  • Key Modifications :
    • Isopentyl Chain : Replace with cyclopentyl or shorter alkyl chains to evaluate steric effects on target binding .
    • Benzamide Substituents : Test electron-withdrawing (e.g., 4-CF₃) vs. electron-donating (e.g., 4-OCH₃) groups for potency trends .
  • Data Analysis : Use IC₅₀ values from enzyme inhibition assays and correlate with Hammett constants (σ) or logP values .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

Methodological Answer:

  • Root Causes :
    • Purity Discrepancies : Validate via HPLC and NMR; impurities (e.g., diastereomers) may alter solubility/activity .
    • Assay Conditions : Control pH (e.g., zwitterionic forms at physiological pH) and solvent composition (e.g., DMSO lot variations) .
  • Resolution : Perform side-by-side comparisons using standardized protocols and reference compounds (e.g., ispinesib for KSP inhibition ).

Q. Tables for Key Analytical Parameters

Q. Table 1. Chiral Separation Parameters

ColumnMobile PhaseFlow RateEnantiomer 1 (RT)Enantiomer 2 (RT)
Chiralpak AD-H50% IPA/CO₂ (+0.2% DEA)50 mL/min2.42 min (S)3.30 min (R)
Adapted from .

Q. Table 2. Solubility Comparison

DerivativeSolubility in DMSO (mg/mL)Bioactivity (IC₅₀, nM)
4-Methylbenzamide≥10015.2
4-Trifluoromethyl≥1508.7
Hypothetical data based on .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.